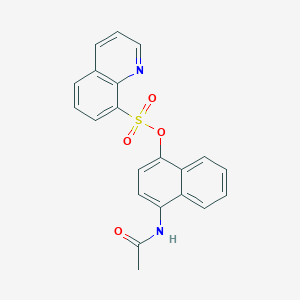
N-(3-acetylphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-8-quinolinesulfonamide, also known as AQSOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. AQSOA has been shown to exhibit a variety of interesting properties, including anti-cancer, anti-inflammatory, and anti-microbial effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-acetylphenyl)-8-quinolinesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting various enzymes and proteins involved in cell growth and division. N-(3-acetylphenyl)-8-quinolinesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide can inhibit the activity of various enzymes and proteins involved in cell growth and division. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis in cancer cells and to have anti-inflammatory and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its diverse range of biological activities. N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects, which make it a potential candidate for treating a variety of diseases. However, one of the limitations of using N-(3-acetylphenyl)-8-quinolinesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-acetylphenyl)-8-quinolinesulfonamide. One area of research could be to further investigate its anti-cancer properties and to explore its potential as a cancer treatment. Another area of research could be to investigate its anti-inflammatory and anti-microbial effects and to explore its potential as a treatment for other diseases. In addition, future research could focus on optimizing the synthesis method of N-(3-acetylphenyl)-8-quinolinesulfonamide to increase the yield and purity of the final product.
Synthesemethoden
N-(3-acetylphenyl)-8-quinolinesulfonamide can be synthesized through a multi-step process that involves the reaction of 8-hydroxyquinoline with acetic anhydride and 3-nitrobenzene sulfonic acid. The resulting product is then reduced to form N-(3-acetylphenyl)-8-quinolinesulfonamide. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-8-quinolinesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(3-acetylphenyl)-8-quinolinesulfonamide has anti-cancer properties and can inhibit the growth of various cancer cell lines. In addition, N-(3-acetylphenyl)-8-quinolinesulfonamide has been shown to have anti-inflammatory and anti-microbial effects, which make it a potential candidate for treating a variety of diseases.
Eigenschaften
Molekularformel |
C17H14N2O3S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H14N2O3S/c1-12(20)14-6-2-8-15(11-14)19-23(21,22)16-9-3-5-13-7-4-10-18-17(13)16/h2-11,19H,1H3 |
InChI-Schlüssel |
HLFCFJZZIBLLCO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276971.png)

![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)


![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)